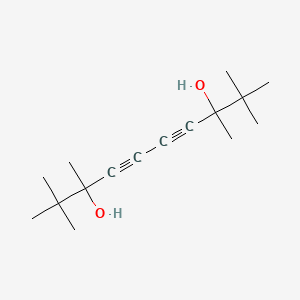
2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol
Descripción general
Descripción
2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol (HMDD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. HMDD is a highly branched diacetylenic alcohol that possesses a triple bond between two carbon atoms, making it an important compound for the synthesis of various materials.
Mecanismo De Acción
The mechanism of action of 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol is not fully understood, but studies have shown that the compound can interact with biological membranes and alter their properties. 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol has been shown to induce lipid peroxidation, which can lead to cell damage and apoptosis. The compound can also inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important for the proper functioning of the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol can have various biochemical and physiological effects on living organisms. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol has several advantages for lab experiments, such as its high thermal stability, high solubility in various solvents, and ease of purification. However, the compound can be difficult to handle due to its high toxicity and potential health hazards. Proper safety measures should be taken when handling 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol in the lab.
Direcciones Futuras
There are several future directions for the research on 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol. One potential direction is the development of new materials using 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol as a building block. The compound has already been used in the preparation of various materials, but there is still a lot of potential for the synthesis of new materials with unique properties. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases. The antibacterial, antifungal, and antiviral activities of 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol make it a potential candidate for the development of new drugs. Finally, the mechanism of action of 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol needs to be further investigated to fully understand its potential applications in various fields.
Aplicaciones Científicas De Investigación
2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol has been extensively studied for its potential applications in various fields such as materials science, nanotechnology, and biomedical research. The compound exhibits unique physical and chemical properties, such as high thermal stability, high melting point, and high solubility in various solvents, making it an important compound for the synthesis of various materials. 2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol has been used in the preparation of organic-inorganic hybrid materials, conducting polymers, and photovoltaic devices.
Propiedades
IUPAC Name |
2,2,3,8,9,9-hexamethyldeca-4,6-diyne-3,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2,3)15(7,17)11-9-10-12-16(8,18)14(4,5)6/h17-18H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWWMDJAIAFYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#CC#CC(C)(C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,8,9,9-Hexamethyldeca-4,6-diyne-3,8-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



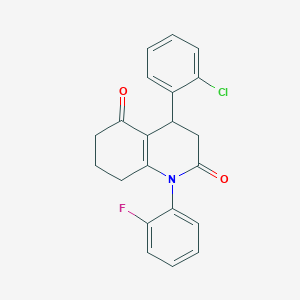
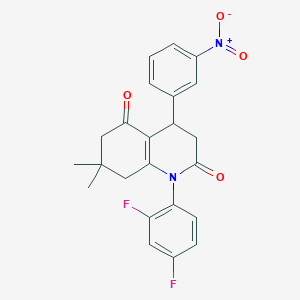
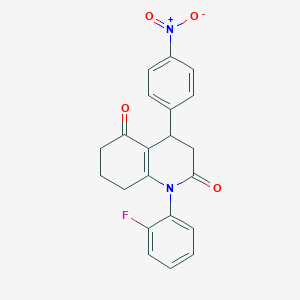
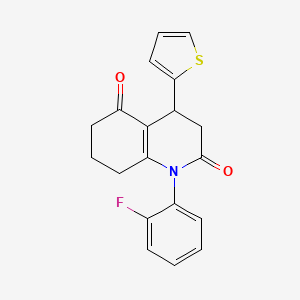





![methyl 3-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate](/img/structure/B4300726.png)
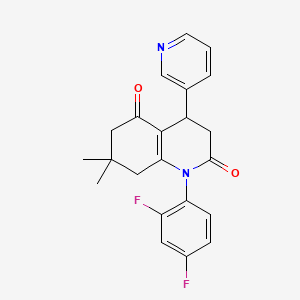

![2-chloro-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4300765.png)
![4-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B4300772.png)